1-N-(quinazolin-4-yl)benzene-1,3-diamine
Description
Historical Context and Significance of the Quinazoline (B50416) Nucleus
The journey of the quinazoline nucleus in science began in 1895 with its first synthesis. nih.gov This class of compounds is characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyrimidine (B1678525) ring. nih.govpnrjournal.com Initially, the exploration of quinazoline and its derivatives was primarily of academic interest. However, the discovery of naturally occurring quinazoline alkaloids with potent biological activities, such as febrifugine (B1672321) from the plant Dichroa febrifuga with its antimalarial properties, marked a turning point. nih.gov This discovery illuminated the therapeutic potential of the quinazoline scaffold and catalyzed extensive research into its synthetic derivatives. Over the years, the structural versatility of the quinazoline ring has allowed for modifications at various positions, leading to a vast library of compounds with diverse pharmacological profiles.
Broad Pharmacological Relevance of Quinazoline Derivatives in Medicinal Chemistry
The quinazoline scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological activities. mdpi.com This structural motif is present in numerous clinically approved drugs and investigational candidates. The broad applicability of quinazoline derivatives stems from their ability to interact with a variety of biological targets, including enzymes and receptors.
The most notable success of quinazoline-based drugs has been in the field of oncology. Several quinazoline derivatives have been developed as potent tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy. For instance, gefitinib (B1684475) and erlotinib (B232) are epidermal growth factor receptor (EGFR) TKIs used in the treatment of non-small-cell lung cancer. researchgate.net The quinazoline core plays a critical role in binding to the ATP-binding pocket of these enzymes. Beyond cancer, quinazoline derivatives have demonstrated efficacy as antihypertensive agents, anti-inflammatory drugs, anticonvulsants, antimicrobial agents, and antiviral compounds. nih.govnih.gov This wide range of activities underscores the privileged nature of the quinazoline scaffold in medicinal chemistry.
Table 1: Selected Pharmacological Activities of Quinazoline Derivatives
| Pharmacological Activity | Therapeutic Target/Mechanism of Action (Examples) | Reference |
|---|---|---|
| Anticancer | Epidermal Growth Factor Receptor (EGFR) Inhibition | researchgate.net |
| Anticancer | Tubulin Polymerization Inhibition | nih.gov |
| Antihypertensive | α1-adrenergic receptor blockade | pnrjournal.com |
| Anti-inflammatory | Inhibition of inflammatory mediators | uin-malang.ac.id |
| Antimicrobial | Disruption of bacterial cell wall synthesis or DNA replication | nih.gov |
Research Focus: The Unique Structural Attributes and Research Trajectory of 1-N-(Quinazolin-4-yl)benzene-1,3-diamine and Analogues
The compound this compound represents a specific area of interest within the broader field of quinazoline chemistry. Its structure is characterized by a quinazoline ring substituted at the 4-position with a 1,3-diaminophenyl group. This substitution pattern confers unique structural and electronic properties that are a subject of ongoing research.
The research trajectory for this compound and its analogues is largely focused on their potential as anticancer agents. nih.gov Studies on related N-phenyl-quinazolin-4-amine derivatives have shown that the substitution pattern on the aniline (B41778) ring is crucial for biological activity. For instance, the presence of specific groups can modulate the compound's potency and selectivity towards certain cancer cell lines. The diaminophenyl scaffold offers a unique platform for developing novel therapeutic agents, with ongoing research aimed at optimizing their pharmacological profiles.
Table 2: Research Focus on this compound and Analogues
| Research Area | Key Findings and Research Direction | Reference |
|---|---|---|
| Synthesis | Development of efficient synthetic routes to access a variety of substituted analogues. | mdpi.com |
| Anticancer Activity | Evaluation of cytotoxicity against various cancer cell lines and investigation of mechanisms of action, such as tubulin polymerization inhibition. | nih.govnih.gov |
| Structure-Activity Relationship (SAR) | Systematic modification of the quinazoline and diaminophenyl rings to understand the relationship between chemical structure and biological activity. | montana.eduacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-N-quinazolin-4-ylbenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,15H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABQVFUQOPCNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Computational Characterization of 1 N Quinazolin 4 Yl Benzene 1,3 Diamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-N-(quinazolin-4-yl)benzene-1,3-diamine by providing information on the chemical environment, connectivity, and spatial relationships of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic region (typically δ 6.5-9.0 ppm) would be complex, containing signals for the protons on both the quinazoline (B50416) ring system and the 1,3-diaminobenzene ring. The single proton at the C2 position of the quinazoline ring would likely appear as a sharp singlet at the most downfield position (around δ 8.5-8.8 ppm) due to the influence of the two adjacent nitrogen atoms. The protons of the fused benzene (B151609) ring of the quinazoline would present as a set of multiplets, as would the protons on the m-phenylenediamine (B132917) ring. The protons of the amine groups (NH and NH₂) would appear as broader signals whose chemical shifts are sensitive to solvent, concentration, and temperature. The secondary amine proton (NH linking the two rings) might appear in the δ 9.0-10.0 ppm range, while the primary amine (NH₂) protons would likely be found further upfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals would be expected for each of the 14 carbon atoms. The carbon atoms of the heterocyclic quinazoline ring would resonate at lower field (downfield) compared to those of the benzene ring, with the C4 carbon (attached to the linking nitrogen) and the C2 carbon being particularly deshielded.
2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized.
COSY would reveal proton-proton coupling networks within the individual aromatic rings, helping to trace the connectivity of adjacent protons.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the quinazoline and benzene-1,3-diamine fragments across the linking nitrogen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Quinazoline H-2 | 8.6 - 8.8 (s) | 153 - 155 |
| Quinazoline H-5 to H-8 | 7.5 - 8.2 (m) | 120 - 135 |
| Benzene Ring H's | 6.5 - 7.5 (m) | 105 - 150 |
| NH (linker) | 9.5 - 10.0 (br s) | N/A |
| NH₂ | 4.5 - 5.5 (br s) | N/A |
| Quinazoline C-4 | N/A | 150 - 152 |
| Quinazoline C-8a | N/A | 148 - 150 |
| Benzene C-NH₂ | N/A | 147 - 149 |
| Benzene C-NH | N/A | 140 - 142 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy.
For this compound (C₁₄H₁₂N₄), the exact mass of the neutral molecule is calculated to be 236.1062 Da. In HRMS analysis, the compound would typically be observed as a protonated molecular ion [M+H]⁺. The instrument would measure the mass-to-charge ratio (m/z) of this ion to several decimal places. A measured m/z value that matches the calculated value within a very small tolerance (e.g., < 5 ppm) provides strong evidence for the proposed molecular formula. This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential products or isomers.
Table 2: Calculated and Expected HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂N₄ |
| Calculated Exact Mass | 236.1062 Da |
| Expected Ion (ESI+) | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 237.1139 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands that confirm its structure.
N-H Stretching: Two distinct types of N-H bonds are present. The primary amine (-NH₂) group on the benzene ring would typically show two sharp-to-medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. The secondary amine (-NH-) linking the two ring systems would exhibit a single, sharper absorption band in a similar region, around 3350-3450 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹.
C=N and C=C Stretching: The "fingerprint" region of the spectrum would be characterized by multiple sharp bands between 1450 and 1650 cm⁻¹. These absorptions arise from the C=N stretching vibrations within the quinazoline ring and the C=C stretching vibrations of both aromatic rings.
C-N Stretching: Aromatic C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ region.
Table 3: Expected IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, two bands |
| N-H Stretch (Secondary Amine) | 3350 - 3450 | Medium, sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| C=N / C=C Stretch (Aromatic) | 1450 - 1650 | Medium to Strong |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Medium to Strong |
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the most powerful technique for determining the absolute three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this analysis would provide precise measurements of bond lengths, bond angles, and torsional angles.
The data would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, such as the dihedral angle between the quinazoline and phenylenediamine ring systems. Furthermore, it would elucidate the details of the crystal packing, including intermolecular interactions like hydrogen bonding (e.g., between the amine protons and nitrogen atoms of adjacent molecules) and potential π–π stacking interactions between the aromatic rings. Such interactions are critical in governing the material's solid-state properties. Based on related structures, it is likely that the molecule would be non-planar and would form extensive hydrogen-bonding networks.
Table 4: Potential Crystallographic Data Parameters (Note: These are hypothetical parameters for illustrative purposes.)
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~17.6 |
| b (Å) | ~7.3 |
| c (Å) | ~12.5 |
| β (°) | ~99.7 |
| Z (molecules/cell) | 4 |
Application of Chromatographic Techniques for Purity Verification (TLC, HPLC)
Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to check for the presence of impurities. A sample of this compound would be spotted on a silica (B1680970) gel plate and eluted with a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane). The presence of a single spot after visualization (typically under UV light) would be an initial indication of high purity. The retention factor (Rƒ) would depend on the compound's polarity and the chosen solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The sample would be injected, and the eluting compounds detected by a UV detector. A pure sample would ideally show a single sharp peak in the chromatogram. The area of this peak would be proportional to the compound's concentration, and purity can be calculated as the area of the main peak divided by the total area of all peaks, often yielding purity levels greater than 95% or 99%.
Computational Chemistry and in Silico Approaches in Research on 1 N Quinazolin 4 Yl Benzene 1,3 Diamine
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For quinazoline (B50416) derivatives, DFT calculations are routinely employed to optimize the ground-state geometry and to determine key electronic properties that govern their behavior.
Research on quinazolinone Schiff base derivatives, for example, has utilized DFT at the B3LYP/6–31G* level to optimize their geometries. semanticscholar.org Following optimization, a range of electronic and reactivity descriptors are calculated, including electron affinity, ionization potential, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO-LUMO energy gap (Egap) is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. mdpi.com
These calculations provide a foundational understanding of the molecule's stability and charge distribution. For instance, in a study on 4-anilinoquinazoline (B1210976) derivatives, DFT analysis was performed at the B3LYP/6–31+G(d,p) level to compare the thermodynamic stability of different compounds. researchgate.net Such analyses help in rationalizing the observed chemical behavior and biological activity of these molecules. The electronic descriptors computed from DFT are fundamental for understanding the reactivity and kinetic stability of the compounds. mdpi.com
| Property | Description | Significance in Research |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Related to the HOMO energy, it measures the molecule's resistance to oxidation. |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Related to the LUMO energy, it measures the molecule's ability to be reduced. |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. lums.ac.ir This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.
For the 4-anilinoquinazoline class, molecular docking studies are widely used to understand their interactions with protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net These simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. For instance, docking studies have shown that 4-anilinoquinazoline derivatives typically form crucial hydrogen bonds with residues within the ATP-binding pocket of EGFR, such as Met769 and Thr766. researchgate.net
In a study of novel N,2-diphenylquinazolin-4-amine derivatives, molecular docking was used to predict their binding to the ATP-active pocket of E. coli DNA gyrase B kinase. lums.ac.ir The results, presented in terms of binding energy (kcal/mol), helped to identify the most potent inhibitors and rationalize their antimicrobial activity. lums.ac.ir For example, the derivative N-(4-nitrophenyl)-2-phenylquinazolin-4-amine showed the highest binding energy of -6.13 kcal/mol. lums.ac.ir Such simulations provide a structural basis for the observed biological data and guide the design of more potent analogues. nih.gov
Theoretical Mechanistic Studies of Reaction Pathways
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis of complex molecules like 4-aminoquinazolines. Theoretical studies can map out reaction pathways, identify transition states, and calculate activation energies, offering insights that are often difficult to obtain through experiments alone.
The synthesis of 4-aminoquinazolines frequently involves a regioselective nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline (B46505) precursor. nih.gov DFT calculations have been employed to understand why the nucleophilic attack preferentially occurs at the C4 position rather than the C2 position. These studies revealed that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov
Furthermore, by calculating the activation energies for the nucleophilic attack at both positions, researchers have confirmed that the pathway involving attack at C4 is energetically more favorable. nih.gov This theoretical insight rationalizes the observed regioselectivity in the synthesis of compounds like 1-N-(quinazolin-4-yl)benzene-1,3-diamine . These mechanistic studies are valuable for optimizing reaction conditions and predicting the outcomes of new synthetic routes. nih.govresearchgate.net
Prediction of Molecular Interactions and Binding Affinities through Computational Modeling
Beyond simple docking, more advanced computational models are used to predict the binding affinities and detailed molecular interactions between a ligand and its target protein. These methods can provide quantitative predictions of binding free energy, which is a more direct measure of ligand potency.
For quinazolinone derivatives, computational studies have been used to precisely analyze the binding free energy, hydrogen bonding patterns, and π-π stacking interactions with key amino acid residues of their target enzymes. researchgate.net In the context of 4-anilinoquinazolines as EGFR inhibitors, molecular docking simulations can predict binding scores and identify crucial interactions. For example, a lead compound in one study had a docking score of -7.052 kcal/mol with BRD4 and -6.343 kcal/mol with PARP1, indicating favorable binding. nih.gov
These computational models can also explain why certain structural modifications lead to better or worse activity. For instance, the absence of a key hydrogen bond with a specific residue, like Ser904 in PARP1, was identified as a factor affecting the binding stability and affinity of a quinazolinone-based inhibitor. nih.gov This level of detail is instrumental in the structure-based design of new inhibitors with improved binding affinities.
Quantum Chemical Descriptors in Structure-Activity Correlation (e.g., HOMO/LUMO, Electrophilicity)
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its physicochemical properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov
For quinazoline derivatives, descriptors calculated using DFT, such as HOMO and LUMO energies, the HOMO-LUMO energy gap, electronegativity (χ), global hardness (η), and electrophilicity (ω), are frequently employed. semanticscholar.orgimist.ma These descriptors provide insight into the molecule's reactivity and its potential to participate in charge-transfer interactions, which are often crucial for receptor binding. nih.gov A hard molecule is characterized by a large HOMO-LUMO gap, indicating high stability and low reactivity, whereas a soft molecule has a small gap. mdpi.com
In a QSAR study of 4-anilinoquinazoline derivatives as EGFR kinase inhibitors, electronic descriptors were computed using Gaussian 09 software to develop predictive models of their activity. imist.ma The resulting models help to understand which electronic features are most important for the desired biological effect. For example, the electrophilicity index can indicate the ability of a molecule to accept electrons and form bonds with a biological target. The use of these quantum chemical descriptors allows for the rational design of new compounds with potentially enhanced activity. researchgate.net
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures the resistance of a molecule to change its electron distribution. mdpi.com |
| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; a measure of polarizability. |
| Electrophilicity Index (ω) | ω = μ²/2η (where μ = -χ) | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. semanticscholar.org |
Structure Activity Relationship Sar Studies and Mechanistic Insights for Quinazoline Substituted Benzene Diamines
Elucidation of Structural Modulations Impacting Biological Interactions
The biological activity of quinazoline (B50416) derivatives is profoundly influenced by their structural characteristics. The core structure, consisting of a quinazoline ring linked to a benzene-1,3-diamine moiety, serves as a versatile scaffold. Modifications to this scaffold allow for the fine-tuning of interactions with various biological targets, leading to enhanced potency and selectivity. nih.gov Structure-activity relationship (SAR) studies have been instrumental in deciphering how specific structural changes translate into altered biological outcomes.
The benzene-1,3-diamine portion of the molecule, often referred to as the anilino moiety, plays a crucial role in anchoring the compound within the active site of its target protein. The nature and position of substituents on this ring can dramatically alter binding affinity and activity.
Research into inhibitors for breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) has shown that the substitution pattern on the aniline (B41778) ring is a key determinant of activity. nih.gov For instance, in a series of 2-(pyridin-4-yl)quinazolin-4-amine derivatives, modifications on the aniline ring were explored. The placement of various functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the binding pockets of these transporter proteins. nih.gov
In the context of enzyme inhibition, such as with carbonic anhydrases (CAs), appending a free carboxylic acid functionality to the anilino motif has been a successful strategy. The position of this carboxylic acid group—whether ortho, meta, or para—significantly impacts inhibitory activity against different CA isoforms. Derivatives with the carboxylic acid at the ortho position of the aminobenzoic acid moiety generally demonstrate broad and potent cell growth inhibitory activity. nih.gov In contrast, compounds with meta and para-aminobenzoic acid groups tend to show more selective activity against certain cancer cell lines. nih.gov
| Compound Series | Substituent Position on Anilino Moiety | Observed Effect | Target |
|---|---|---|---|
| 2-Aryl-quinazolin-4-yl aminobenzoic acids | ortho-COOH | Excellent broad-spectrum cell growth inhibition. nih.gov | hCA I, II, IX, XII; various cancer cell lines. nih.gov |
| 2-Aryl-quinazolin-4-yl aminobenzoic acids | meta-COOH | Fair, selective activity. nih.gov | hCA I, II, IX, XII; various cancer cell lines. nih.gov |
| 2-Aryl-quinazolin-4-yl aminobenzoic acids | para-COOH | Fair, selective activity. nih.gov | hCA I, II, IX, XII; various cancer cell lines. nih.gov |
C2 Position: The C2 position is frequently modified to enhance potency and introduce selectivity. In a study of 2,3-disubstituted-6-iodo-3H-quinazolin-4-ones, it was found that compounds bearing an allyl or benzyl (B1604629) moiety at the C2 and/or C3 positions yielded the best cytotoxic results against several cancer cell lines. researchgate.net For Cyclin-Dependent Kinase 9 (CDK9) inhibitors, introducing a thiophene (B33073) ring at position 2 led to a doubling of potency compared to an unsubstituted counterpart. mdpi.com Conversely, small lipophilic groups at the C-2 position have also been shown to increase activity in other contexts. nih.gov
C4 Position: The C4 position is critical as it connects the quinazoline core to the benzene-diamine moiety. The nature of this linkage is vital for activity. For example, replacing an amide linker with a methyl-amino linker between the phenyl and quinazoline rings at this position resulted in a nearly 50-fold decrease in inhibitory activity against the epidermal growth factor receptor (EGFR). nih.gov The reactivity of the C4 position is generally higher than C2 in aromatic nucleophilic substitution reactions, making it a common site for initial modifications. nih.govbeilstein-journals.org
C6 and C8 Positions: Halogenation at the C6 and C8 positions has been shown to improve the antimicrobial activities of quinazolinone derivatives. nih.gov Specifically, introducing iodine at positions 6 and 8 significantly enhanced antibacterial effects. nih.gov In the development of CDK9 inhibitors, placing an iodine atom at position 6 resulted in sub-micromolar activity. mdpi.com Furthermore, SAR studies on EGFR inhibitors indicate that electron-releasing groups at the C6 and C7 positions tend to enhance activity. nih.govnih.gov
| Position on Quinazoline Core | Substituent Type | Observed Effect | Target/Activity |
|---|---|---|---|
| C2 | Thiophene ring | Doubled potency. mdpi.com | CDK9 Inhibition. mdpi.com |
| C2 | Allyl/Benzyl group | Improved cytotoxicity. researchgate.net | Anticancer. researchgate.net |
| C4 | Methyl-amino linker (vs. amide) | ~50-fold decrease in activity. nih.gov | EGFR Inhibition. nih.gov |
| C6 | Iodine | Sub-micromolar activity. mdpi.com | CDK9 Inhibition. mdpi.com |
| C6 & C7 | Electron-donating groups | Increased activity. nih.gov | EGFR Inhibition. nih.gov |
| C6 & C8 | Halogen (Iodine) | Significantly improved activity. nih.gov | Antibacterial. nih.gov |
The three-dimensional conformation of a molecule is critical for its ability to bind effectively to a biological target. The flexibility and spatial arrangement of the quinazoline and benzene (B151609) diamine rings can dictate the binding mode and affinity. For instance, inserting a flexible thiophene-2-ylmethanamine at the C-4 position of the quinazoline core was shown to increase conformational flexibility, leading to good antiproliferative activity. nih.gov
Molecular modeling and docking studies provide insight into these conformational effects. For quinazolinone-based antagonists of the vitronectin receptor (αVβ3), methylation of the quinazolinone ring nitrogen leads to a complete loss of activity. Modeling suggests this is due to an unfavorable steric interaction that forces the quinazoline ring to rotate by almost 180 degrees, disrupting a key hydrogen bond interaction with the receptor. researchgate.net This highlights how a subtle modification can induce a significant conformational change that abrogates binding. Similarly, computational analyses of EGFR inhibitors show that ligands with high structural similarity often adopt analogous binding conformations within the receptor's active site, preserving crucial interactions. frontiersin.org
Investigation of Molecular Mechanisms of Action
Understanding the specific molecular pathways that quinazoline-substituted benzene diamines perturb is essential for their development as therapeutic agents. Research has identified several key mechanisms, including the disruption of cytoskeletal components and the inhibition of specific enzymes.
Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. These agents often bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. nih.govnih.gov
Studies on 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones and related compounds have confirmed this mechanism. nih.gov Immunofluorescence staining of cells treated with these compounds shows a complete disruption of the filamentous microtubule network, similar to the effect of known tubulin polymerization inhibitors like combretastatin (B1194345) A-4 (CA-4). nih.gov Further investigation revealed that previously identified multi-tyrosine kinase inhibitors with a 4-biphenylaminoquinazoline scaffold also inhibit tubulin polymerization by targeting the colchicine site. nih.gov This dual activity suggests a complex mechanism of action for certain members of this chemical class. The 4-anilinoquinazoline (B1210976) scaffold, while extensively studied for kinase inhibition, is now recognized as a viable core for developing potent tubulin polymerization inhibitors. nih.gov
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, particularly for its utility in designing enzyme inhibitors. nih.gov
Kinase Inhibition: The most prominent application of quinazoline derivatives is as protein kinase inhibitors. They are particularly effective against the epidermal growth factor receptor (EGFR), a tyrosine kinase crucial to cancer cell proliferation. nih.govmdpi.com The quinazoline core is an ideal scaffold for developing EGFR inhibitors due to its high affinity for the ATP-binding site of the kinase domain. nih.govmdpi.com Approved drugs like gefitinib (B1684475) and erlotinib (B232) are based on this structure. SAR studies have refined the design of these inhibitors to target both wild-type and mutant forms of EGFR. nih.gov Beyond EGFR, quinazoline derivatives have been developed to inhibit other kinases such as VEGFR, CDK9, and Abl1. mdpi.comnih.govekb.eg
Carbonic Anhydrase Inhibition: Quinazoline-based compounds have also been successfully developed as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govtandfonline.com By incorporating a benzenesulfonamide (B165840) moiety, a well-known zinc-binding group, onto a 4-anilinoquinazoline scaffold, researchers have created highly potent inhibitors of several human CA isoforms (hCA I, II, IX, and XII). tandfonline.com Some of these hybrid molecules exhibit inhibitory activity in the single-digit nanomolar range, demonstrating the effectiveness of this design strategy. tandfonline.com The inhibitory potential can be tuned by substitutions on both the quinazoline ring and the anilino-sulfonamide portion. tandfonline.comnih.gov
Other Enzymes: The versatility of the quinazoline scaffold extends to other enzyme classes. Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been synthesized as selective histone deacetylase 6 (HDAC6) inhibitors, which have shown potential in models of Alzheimer's disease. nih.gov Additionally, derivatives have been designed to inhibit phosphodiesterase 7 (PDE7), an enzyme involved in inflammatory responses. nih.gov
Interaction with Cellular Signaling Pathways (e.g., PI3K, Cell Cycle Regulation)
Quinazoline derivatives, including structures related to 1-N-(quinazolin-4-yl)benzene-1,3-diamine, have been extensively investigated for their interactions with critical cellular signaling pathways that govern cell proliferation, survival, and death. A significant focus of this research has been on the Phosphoinositide 3-kinase (PI3K) pathway and the machinery of cell cycle regulation.
The PI3K pathway is a central signaling cascade that is frequently dysregulated in various cancers. Aberrant activation of Class I PI3Ks (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ) promotes tumorigenesis, making them attractive therapeutic targets. nih.gov Numerous quinazoline-based compounds have been rationally designed as PI3K inhibitors. For instance, a series of quinazolin-4(3H)-one derivatives were developed as selective PI3Kα inhibitors, with one lead compound demonstrating a PI3Kα enzymatic IC50 of 1.8 nM and a cellular IC50 of 12.1 nM. researchgate.net Another study detailed the creation of quinazolin-4-one based hydroxamic acids as dual inhibitors of PI3K and histone deacetylase (HDAC), with several compounds showing high potency (IC50 < 10 nM) and selectivity against PI3Kγ and PI3Kδ. nih.gov Furthermore, the quinazoline derivative NVP-BKM120 has been identified as a potent PI3K/p-Akt inhibitor, capable of decreasing the cellular levels of PI3K kinase. mdpi.com
In addition to direct enzyme inhibition, quinazoline derivatives disrupt downstream signaling. One study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives found that a lead compound, compound 45, effectively inhibited the ALK/PI3K/AKT signaling pathway in A549 lung cancer cells. nih.gov This inhibition of a key survival pathway contributes directly to the compound's anti-proliferative effects.
The interference with signaling pathways like PI3K often culminates in the disruption of the cell cycle. Several quinazoline-based molecules have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases required for division. Compound 45, which inhibits the PI3K/AKT pathway, was also found to induce G1-phase arrest in the cell cycle. nih.gov Similarly, a series of quinazolin-4(3H)-one derivatives designed to co-target poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) were shown to stimulate cell cycle arrest at the G1 phase in breast cancer cells. nih.gov Another investigation into 1,2,4-triazolo-linked bis-indolyl conjugates, which were found to dually inhibit PI3K, also demonstrated that the lead compounds induced cell cycle arrest at the G0/G1 phase in colon cancer cells. mdpi.com
Table 1: Interaction of Quinazoline Derivatives with Cellular Signaling Pathways
| Compound/Derivative Class | Target(s) | Observed Effect(s) | Reference(s) |
|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | PI3Kα | Potent and selective inhibition (enzymatic IC50 = 1.8 nM) | researchgate.net |
| Quinazolin-4-one based hydroxamic acids | PI3Kγ, PI3Kδ, HDAC6 | Dual inhibition (IC50 < 10 nM) | nih.gov |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Compound 45) | ALK/PI3K/AKT pathway | Inhibition of signaling cascade; G1-phase cell cycle arrest | nih.gov |
| Quinazolin-4(3H)-one derivatives | PARP1, BRD4 | G1-phase cell cycle arrest; Apoptosis induction | nih.gov |
| NVP-BKM120 | PI3K/p-Akt | Decreased cellular levels of PI3K | mdpi.com |
| 1,2,4-Triazolo-linked bis-indolyl conjugates | PI3K, Tankyrase | G0/G1 phase cell cycle arrest | mdpi.com |
Target Identification and Validation Methodologies
The identification and validation of molecular targets are crucial steps in understanding the mechanism of action of quinazoline derivatives. A multi-pronged approach combining computational, biochemical, and cell-based methodologies is typically employed.
Computational Methods: In silico molecular docking is a widely used technique to predict and analyze the binding modes of quinazoline compounds with their putative protein targets. Docking studies were instrumental in elucidating the structural features necessary for the interaction of quinazolin-4(3H)-one derivatives with the ATP-binding pockets of various kinase enzymes, including CDK2, HER2, EGFR, and VEGFR2. nih.gov These analyses revealed key interactions, such as conventional hydrogen bonds and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov Similarly, docking was used to understand how a quinazoline-based inhibitor interacted with hinge residues in the kinase domain of its target, guiding further structural modifications. semanticscholar.org
Biochemical Assays: Direct interaction with and inhibition of purified enzymes or proteins are confirmed using biochemical assays. A notable example is the use of a fluorescent biosensor designed to discriminate against ATP-pocket binding compounds. nih.gov This novel screening method successfully identified a family of quinazolinones that act as allosteric inhibitors of CDK5 by targeting its conformational activation, a mechanism distinct from traditional ATP-competitive inhibition. nih.gov Standard enzyme inhibition assays are also routinely used to determine the potency (e.g., IC50 values) of quinazoline derivatives against their targets, such as the various isoforms of PI3K. nih.govresearchgate.net
Cell-Based Assays: To validate that the interactions observed in silico and in vitro translate to a cellular context, various cell-based methodologies are utilized. Western blot analysis is a key technique used to measure the expression levels of target proteins and the status of downstream signaling molecules. For example, Western blotting was used to confirm that specific conjugates reduced the expression levels of PI3K-P85, β-catenin, and other markers involved in the β-catenin pathway, thereby validating target engagement within the cell. mdpi.com Immunofluorescence is another powerful technique that allows for the visualization of protein expression and localization. It was used to show that treatment with lead compounds led to a decreased expression of PI3K-P85 and reduced nuclear translocation of NF-κB, confirming the compound's effect on these pathways in colon cancer cells. mdpi.com
Table 2: Methodologies for Target Identification and Validation of Quinazoline Derivatives
| Methodology | Purpose | Target(s) Identified/Validated | Reference(s) |
|---|---|---|---|
| Molecular Docking | Predict binding modes and key interactions | CDK2, HER2, EGFR, VEGFR2, DDR2 | nih.govsemanticscholar.org |
| Fluorescent Biosensor Screening | Identify allosteric inhibitors | CDK5 | nih.gov |
| Enzyme Inhibition Assays | Quantify inhibitory potency (IC50) | PI3K isoforms (α, γ, δ) | nih.govresearchgate.net |
| Western Blot Analysis | Measure changes in protein expression levels | PI3K-P85, β-catenin, AXIN-2 | mdpi.com |
| Immunofluorescence | Visualize protein expression and localization | NF-κB, PI3K-P85 | mdpi.com |
Regiochemical Influence on Biological Interaction Profiles
The biological activity of quinazoline-based compounds is highly dependent on the nature and position of substituents on the core scaffold, a concept known as regiochemistry. Structure-activity relationship (SAR) studies have systematically explored how modifying different positions on the quinazoline ring influences therapeutic effects and target interactions.
Substitutions at positions 2, 3, 4, 6, and 8 of the quinazoline ring have been shown to be particularly important. General SAR studies have revealed that substitutions at the C2 and C3 positions, as well as the presence of an amine or substituted amine at the C4 position, can significantly enhance antimicrobial activities. nih.gov The introduction of a benzyl group at the N3 position of the quinazolin-4(3H)-one core was found to enhance antitumor activity. nih.gov
The regiochemistry of halogen substitution also plays a critical role. For example, studies on the cytotoxicity of quinazolin-4(3H)-ones found that compounds with 6,8-di-fluoro substitutions on the benzene ring portion of the quinazoline moiety exhibited increased cytotoxic effects. nih.gov
Fine-tuning interactions within the target's binding pocket can be achieved through precise positional modifications. In the development of kinase inhibitors, compounds with an amino group at the C3 position of the quinazoline ring showed better activity than those with the same group at the C1 position, suggesting the C3 position was more favorable for establishing key hydrogen bonding interactions. semanticscholar.org Furthermore, a comparative study of PI3K/HDAC inhibitors found that 5-substituted quinazolinones were consistently more potent than their 4-substituted quinazoline counterparts, highlighting the influence of the substituent's position relative to the quinazolinone core on enzyme inhibition. nih.gov
Table 3: Influence of Regiochemistry on the Biological Activity of Quinazoline Derivatives
| Position(s) of Substitution | Substituent/Modification | Impact on Biological Activity | Reference(s) |
|---|---|---|---|
| C2, C3, C4 | Various groups, including amine at C4 | Enhanced antimicrobial activity | nih.gov |
| N3 | Benzyl group | Enhanced antitumor activity | nih.gov |
| C6, C8 | Di-fluoro substitution | Increased cytotoxicity | nih.gov |
| C3 vs. C1 | Amino group | C3 substitution resulted in better kinase inhibitory activity | semanticscholar.org |
| C5 vs. C4 | Various groups on quinazolinone vs. quinazoline | 5-substituted quinazolinones showed greater PI3K/HDAC inhibition | nih.gov |
Preclinical in Vitro Research Methodologies for 1 N Quinazolin 4 Yl Benzene 1,3 Diamine
Cell-Based Assays for Investigating Cellular Responses
Cell-based assays are fundamental in preclinical research to determine the effects of a chemical compound on cellular functions, particularly cell viability, proliferation, and division. These assays provide crucial initial data on a compound's potential as a therapeutic agent, especially in oncology.
Antiproliferation Assays: A primary method to assess the anticancer potential of quinazoline (B50416) derivatives is the antiproliferation assay, which measures the ability of a compound to inhibit the growth of cancer cells. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govmdpi.com In this colorimetric assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. By exposing cancer cell lines to varying concentrations of the test compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value represents the concentration of the compound required to inhibit cell proliferation by 50% and is a key metric of cytotoxic potency.
Quinazoline-based compounds have been evaluated against a variety of human cancer cell lines, including those for leukemia (Jurkat, THP-1), lung cancer (A549, H1975), and breast cancer (MDA-MB-231, MDA-MB-468), demonstrating a broad spectrum of antiproliferative activity. nih.govnih.govnih.gov For instance, certain quinazoline-sulfonamide derivatives were found to be most potent in suppressing leukemia cell proliferation, with IC50 values in the low micromolar range. nih.gov
Cell Cycle Analysis: Compounds that inhibit cell proliferation often do so by interfering with the cell cycle. Flow cytometry is the standard technique used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are treated with the compound, stained with a fluorescent dye that binds to DNA (like propidium iodide), and then analyzed. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for quantification of cells in each phase. A compound that causes an accumulation of cells in a specific phase, such as the G2/M phase, is said to induce cell cycle arrest at that checkpoint. nih.gov Studies have shown that some quinazoline derivatives can cause a significant accumulation of cancer cells in the G2/M phase, indicating that they may exert their antiproliferative effects by disrupting mitosis. nih.gov
| Compound Class | Cell Line | Assay | Finding (IC50) |
| Quinazoline-Sulfonamide (4a) | Jurkat (Leukemia) | MTT | 6.4 µM nih.gov |
| Quinazoline-Sulfonamide (4a) | THP-1 (Leukemia) | MTT | 5.2 µM nih.gov |
| Quinazoline-Sulfonamide (4d) | Jurkat (Leukemia) | MTT | 5.1 µM nih.gov |
| Quinazoline-Sulfonamide (4d) | THP-1 (Leukemia) | MTT | 4.3 µM nih.gov |
| Pyrroloquinazoline-Diamine (7f) | MDA-MB-468 (Breast) | MTT | 0.5 µM nih.govrsc.org |
| Quinazolinone-Morpholine (1) | A549 (Lung) | Cytotoxicity | 2.83 µM nih.gov |
Biochemical Assays for Enzyme Inhibition Kinetics and Receptor Binding Studies
Biochemical assays are essential for identifying the specific molecular targets of a compound and elucidating its mechanism of action. These assays measure the interaction of the compound directly with purified enzymes or receptors, providing quantitative data on binding affinity and inhibitory activity.
Enzyme Inhibition Kinetics: Many quinazoline derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. nih.gov In vitro kinase inhibition assays are used to determine the potency of a compound against a specific kinase. These assays typically measure the activity of the purified enzyme in the presence of various concentrations of the inhibitor. The IC50 value is determined, representing the concentration of the compound that reduces the enzyme's activity by 50%.
For example, various quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against several tyrosine kinases, including EGFR, HER2, and CDK2. nih.gov The data from these assays are crucial for understanding the compound's selectivity and for guiding structure-activity relationship (SAR) studies to develop more potent and specific inhibitors. nih.gov Similarly, other enzymes like phosphodiesterase 7 (PDE7) have been identified as targets for quinazoline derivatives. nih.gov
Receptor Binding Studies: Radioligand receptor binding assays are used to determine the affinity of a compound for a specific receptor. mdpi.com In these competitive binding assays, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that displaces 50% of the bound radioligand (IC50) is calculated. This value can then be used to determine the binding affinity (Ki) of the compound for the receptor. While extensively used for various scaffolds, specific receptor binding data for 1-N-(quinazolin-4-yl)benzene-1,3-diamine is less commonly reported in the reviewed literature compared to enzyme inhibition data.
| Compound Class | Target Enzyme | Finding (IC50) |
| Quinazolin-4(3H)-one (2i) | CDK2 | 0.173 µM nih.gov |
| Quinazolin-4(3H)-one (3i) | CDK2 | 0.177 µM nih.gov |
| Quinazolin-4(3H)-one (2i) | EGFR | 0.097 µM nih.gov |
| Quinazolin-4(3H)-one (2h) | EGFR | 0.102 µM nih.gov |
| Hydrazinoquinazoline (4b) | PDE7A | 0.046 µM nih.gov |
| Hydrazinoquinazoline (4g) | PDE7A | 0.041 µM nih.gov |
Methodologies for Assessing Antimicrobial Interactions
The emergence of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have been explored for their potential antibacterial and antifungal activities.
Minimum Inhibitory Concentration (MIC) Determinations: The standard method for assessing the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
The most common method for determining MIC is the broth microdilution method. In this technique, serial twofold dilutions of the compound are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for turbidity, which indicates microbial growth. The lowest concentration of the compound that shows no visible growth is recorded as the MIC. This methodology has been used to evaluate quinazoline derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Spectrophotometric Assays for Antioxidant Potential
Reactive oxygen species (ROS) can cause oxidative damage to cells, contributing to various diseases. Antioxidants can mitigate this damage by neutralizing ROS. Spectrophotometric assays are widely used to evaluate the antioxidant capacity of chemical compounds in vitro.
DPPH Scavenging Assays: One of the most common and straightforward methods for assessing antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govsapub.org DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. nih.govresearchgate.net When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.
The assay involves mixing a solution of the test compound at various concentrations with a solution of DPPH. After a set incubation period, the absorbance is measured using a spectrophotometer. sapub.org The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (containing only DPPH and the solvent). From this data, the EC50 value can be determined, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. This value provides a quantitative measure of the compound's antioxidant potency. Numerous studies have employed this method to demonstrate the free-radical scavenging abilities of phenolic derivatives of quinazolin-4-one. nih.govmdpi.com
| Compound Class | Assay | Finding |
| Quinazolin-4-one derivative (5) | DPPH Scavenging | 61.5% inhibition at 1 mg/mL sapub.org |
| Polyphenolic Quinazolin-4-one (5a) | DPPH Scavenging | EC50 = 3.69 µg/mL nih.govresearchgate.net |
| Polyphenolic Quinazolin-4-one (5c) | DPPH Scavenging | EC50 = 2.81 µg/mL nih.govresearchgate.net |
| Polyphenolic Quinazolin-4-one (5d) | DPPH Scavenging | EC50 = 4.22 µg/mL nih.govresearchgate.net |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3g) | DPPH Scavenging | 70.6% scavenging at 10 µM mdpi.com |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h) | DPPH Scavenging | 73.5% scavenging at 10 µM mdpi.com |
Advanced Research Perspectives and Future Directions for Quinazoline Diamines
Rational Design and Synthesis of Next-Generation Analogues
The rational design of new quinazoline (B50416) diamine analogues is a cornerstone of modern medicinal chemistry, aimed at enhancing therapeutic efficacy and optimizing pharmacological properties. This process relies heavily on understanding the structure-activity relationships (SAR) that dictate how chemical modifications to the quinazoline scaffold influence its biological activity. nih.govmdpi.com
Key strategies in the design of next-generation analogues include:
Structural Modifications: Researchers systematically alter substituents at various positions on the quinazoline ring. For instance, SAR studies on 4-anilino-quinazoline derivatives have shown that the N-1 and N-3 positions of the quinazoline ring are critical for forming hydrogen bonds with target enzymes like the Epidermal Growth Factor Receptor (EGFR), thereby increasing binding affinity and potency. mdpi.com Modifications at the C-2, C-4, and C-6 positions are also explored to improve activity and selectivity. nih.govnih.gov
Bioisosteric Replacement: This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, aiming to improve the compound's absorption, distribution, metabolism, and excretion (ADME) profile or to reduce toxicity. For example, the quinazolinone scaffold has been used as a bioisostere for the phthalazinone core in designing new PARP-1 inhibitors for cancer therapy. researchgate.net
Conformational Flexibility: Introducing flexible linkers or specific chemical groups can help the molecule adopt an optimal shape to bind to its biological target. For instance, inserting a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core was explored to increase conformational flexibility and antiproliferative activity. mdpi.com
The synthesis of these rationally designed compounds often involves multi-step chemical reactions. istanbul.edu.trresearchgate.net A common synthetic route starts from intermediates like 2-aminobenzamide, which undergoes cyclization and subsequent reactions to introduce the desired diamine and other functional groups. istanbul.edu.trumich.edu Researchers continuously work on improving synthetic methods to achieve higher yields and create complex molecules more efficiently. mdpi.com
Table 1: Examples of Rationally Designed Quinazoline Analogues and SAR Insights
| Compound Series | Design Rationale | Key SAR Finding | Therapeutic Target | Reference |
|---|---|---|---|---|
| N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives | Investigate the effect of substituents on the N⁴-benzylamine group. | A 3,4,5-trimethoxy substitution on the benzylamine (B48309) ring (Compound A5) resulted in potent activity against E. coli and S. aureus. | Antibacterial | rsc.org |
| 4-Anilino-quinazoline derivatives | Optimize binding to the EGFR kinase domain. | The N-1 and N-3 positions of the quinazoline ring are crucial for hydrogen bonding with methionine residues in the EGFR active site. | Anticancer (EGFR inhibitors) | mdpi.com |
| Quinazolinone-2-carboxamide derivatives | Modify the left-hand side of the molecule by introducing various amines. | An ether oxygen atom in the linker between the quinazolinone and benzoic acid moieties enhances antimalarial activity. | Antimalarial | acs.org |
| 3-Methyl-quinazolinone derivatives | Introduce various substituents at the R position to enhance EGFR inhibition. | Replacing hydrogen with halogen or methoxy (B1213986) groups at the R position significantly increased inhibitory activity against EGFRwt-TK. | Anticancer (EGFR inhibitors) | nih.gov |
Development of Multi-Target Directed Ligands
Complex diseases like cancer and Alzheimer's are often driven by multiple pathological factors, making single-target drugs less effective. mdpi.comnih.gov This has led to the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with several biological targets simultaneously. mdpi.comresearchgate.net The quinazoline scaffold is particularly well-suited for designing MTDLs due to its structural versatility, which allows for the incorporation of different pharmacophores to engage multiple targets. mdpi.comresearchgate.net
In the context of Alzheimer's disease, quinazoline-based MTDLs are being designed to concurrently inhibit enzymes like cholinesterases (AChE and BuChE), prevent the aggregation of β-amyloid (Aβ) plaques, and reduce oxidative stress. mdpi.com For example, a library of 2,4-disubstituted quinazolines yielded a compound, N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine, which demonstrated dual inhibitory activity against both cholinesterases and β-amyloid aggregation. mdpi.com
In oncology, the MTDL approach is used to overcome drug resistance and target multiple cancer-promoting pathways. nih.govnih.gov Quinazoline derivatives have been developed as dual inhibitors targeting multiple receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis. mdpi.com This multi-targeted approach can lead to more effective therapies by simultaneously cutting off redundant signaling pathways used by cancer cells to survive. nih.gov The rational design of these MTDLs often involves combining structural features from known inhibitors of different targets into a single, hybrid molecule. nih.gov
Table 2: Examples of Quinazoline-Based Multi-Target Directed Ligands (MTDLs)
| Compound/Series | Biological Targets | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | Cholinesterases (AChE & BuChE), β-amyloid (Aβ) aggregation | Alzheimer's Disease | Exhibited dual inhibition with IC50 values of 2.1 μM (hAChE), 8.3 μM (hBuChE), and 2.3 μM (Aβ40). | mdpi.com |
| Quinazoline-based pan-HER inhibitors | EGFR, HER2, HER4 | Cancer | Insertion of a 1H-indol-5-amine at position 4 of the quinazoline core led to sub-nanomolar IC50 values. | mdpi.com |
| 2,4-disubstituted quinazolines | Microtubules, EGFR, VEGFR-2, PDGFR-β | Cancer | Compounds demonstrated both microtubule depolymerization and low nanomolar inhibition of multiple receptor tyrosine kinases. | |
| N-methylpropargylamino-quinazoline derivatives | Cholinesterases, MAO-A/B, NMDA receptor | Alzheimer's Disease | Designed as multipotent agents to address various neurodegenerative pathways. | researchgate.net |
High-Throughput Screening Methodologies in Compound Discovery
High-Throughput Screening (HTS) is a pivotal technology in drug discovery that allows for the rapid testing of thousands to millions of chemical compounds to identify "hits"—molecules that show activity against a specific biological target. ewadirect.comnih.gov This automated process is essential for exploring large chemical libraries to find novel quinazoline-based drug candidates. nih.govnih.gov
The HTS workflow involves several key stages:
Assay Development: A robust and reproducible biological assay is created. This could be a cell-based assay measuring a cellular response (like cell death or inhibition of a signaling pathway) or a biochemical assay measuring the activity of a specific enzyme. nih.govmdpi.com
Library Screening: Large libraries of compounds, which can include natural products or synthetically created molecules, are screened using automated robotics. nih.govmdpi.com Compounds are typically tested at a single, high concentration in the initial screen. pnas.org
Hit Identification and Confirmation: Compounds that show a desired effect (hits) are identified. These hits are then re-tested, often in dose-response experiments, to confirm their activity and rule out false positives. pnas.org
A more advanced approach, quantitative HTS (qHTS), tests every compound at multiple concentrations from the outset. pnas.org This method provides detailed concentration-response curves for all compounds in a library, allowing for the immediate identification of molecules with a wide range of potencies and efficacies and helping to elucidate structure-activity relationships directly from the primary screen. pnas.org For example, a qHTS of a quinazoline scaffold with 98 analogues revealed a potency range from 32 nM to 10 μM against cytochrome P450 1A2, demonstrating the power of this technique to quickly map the SAR of a compound series. pnas.org
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds like quinazoline diamines. nih.gov These computational tools can analyze vast and complex datasets to predict the properties of molecules, suggest new chemical structures, and even design optimal synthesis pathways.
Key applications of AI/ML in the optimization of quinazoline compounds include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use machine learning algorithms to correlate the chemical structure of quinazoline derivatives with their biological activity. nih.gov By training on existing data, these models can predict the potency of new, unsynthesized analogues, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.govfrontiersin.org
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. These models can be trained to generate novel quinazoline-based structures that are optimized for specific properties, such as high binding affinity to a target protein and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net
In Silico Screening and Docking: AI enhances virtual screening by more accurately predicting how a given quinazoline derivative will bind to its target protein. ijfmr.comnih.gov Molecular docking simulations, guided by ML, can screen vast virtual libraries to identify compounds with the best potential fit, significantly reducing the number of compounds that need to be synthesized and tested in the lab. researchgate.net
Synthesis Prediction: AI tools can analyze the chemical literature to propose the most efficient synthetic routes for novel quinazoline analogues, helping chemists overcome challenges in creating complex molecules.
By integrating these computational approaches, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with traditional trial-and-error methods and accelerating the journey from a promising scaffold to a clinically effective drug. nih.gov
Q & A
Q. What are the standard synthetic routes for 1-N-(quinazolin-4-yl)benzene-1,3-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves reacting quinazolin-4-amine derivatives with activated benzene-1,3-diamine precursors under basic conditions. For example, NaBH₄-mediated reduction in a mixed solvent system (e.g., H₂O/ethanol) can enhance yields, as demonstrated in analogous benzene-1,3-diamine reductions . Optimization should focus on:
- Catalyst selection : Transition metals (e.g., Cu/Co bimetallic catalysts) improve regioselectivity.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution.
- Temperature control : Room temperature avoids decomposition of sensitive intermediates.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 4.5–5.5 ppm) to confirm substitution patterns .
- X-ray crystallography : Use SHELXL for refinement to resolve hydrogen bonding and π-stacking interactions in the crystal lattice . Mercury software (CCDC) aids in visualizing packing motifs and void spaces .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak) and detect impurities.
Q. How can researchers purify this compound from reaction mixtures?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to differential solubility of the quinazoline and benzene rings.
- HPLC : Reverse-phase C18 columns resolve polar byproducts (e.g., unreacted diamine precursors) .
Advanced Research Questions
Q. How can researchers address contradictory crystallographic data (e.g., poor diffraction or twinning) for this compound?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron radiation for weak diffractors.
- Software tools : SHELXD/SHELXE for experimental phasing and twin refinement (e.g., HKLF5 format in SHELXL) .
- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm bond lengths/angles .
Q. What strategies enhance the catalytic activity of metal complexes derived from this compound?
- Methodological Answer :
- Ligand design : Modify the benzene-1,3-diamine scaffold with electron-withdrawing groups (e.g., -NO₂) to increase metal center electrophilicity.
- Coordination studies : Use EXAFS or EPR to analyze binding modes in Co(II)/Ni(II) complexes, which show efficacy in phenol hydroxylation catalysis .
- Solvent effects : Aqueous ethanol improves solubility and stabilizes reactive intermediates .
Q. How can electrochemical properties of this compound be exploited in material science applications?
- Methodological Answer :
- Cyclic voltammetry (CV) : Measure redox potentials in acetonitrile/TBAP electrolyte to identify quinone-like behavior (oxidation at ~0.8 V vs. Ag/AgCl) .
- DFT modeling : Calculate HOMO/LUMO gaps (e.g., Gaussian09) to predict conductivity in organic semiconductors.
- Dye-sensitized solar cells (DSSCs) : Test as a hole-transport material by evaluating charge recombination rates .
Q. What computational approaches resolve conflicting spectroscopic data (e.g., ambiguous NMR assignments)?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-311+G(d,p)) and simulate NMR chemical shifts (e.g., GIAO method) .
- Database cross-referencing : Compare experimental IR/Raman spectra with PubChem entries (e.g., InChIKey AEYNYHSOGNVQRY for analogous structures) .
Q. How can researchers design derivatives to improve biological activity while minimizing toxicity?
- Methodological Answer :
- SAR studies : Introduce morpholine sulfonyl or piperidinyl groups to enhance blood-brain barrier penetration (see analogous imatinib precursors) .
- ADMET profiling : Use SwissADME to predict logP (<3.5), PSA (<90 Ų), and CYP450 inhibition.
- In vitro assays : Test cytotoxicity on Daphnia magna for rapid ecotoxicity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
